

Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate chemical properties

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Compound of Interest

Compound Name: *Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate*

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An In-depth Technical Guide to **Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate**

Authored by: A Senior Application Scientist Introduction

Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry.^[1] Its structure, which combines a reactive thiazole core, a stable Boc-protected amine, and an ethyl ester functional group, makes it an exceptionally versatile intermediate for constructing complex molecular architectures.^{[1][2]} This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and critical applications, particularly its role as a key precursor in the development of targeted therapeutics such as the anti-cancer drug Dasatinib.^{[3][4][5]}

Core Physicochemical and Structural Properties

The compound typically appears as a solid under standard conditions.^{[2][6]} Its stability is enhanced by the tert-butoxycarbonyl (Boc) protecting group on the 2-amino position, which prevents unwanted side reactions and allows for controlled, regioselective modifications in subsequent synthetic steps.^[1]

Property	Value	Source
IUPAC Name	Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylate	[2]
CAS Number	302964-01-8	[1][7]
Molecular Formula	C ₁₁ H ₁₆ N ₂ O ₄ S	[6][7][8]
Molecular Weight	272.32 g/mol	[6][7][8]
Appearance	White to off-white solid	[6]
Storage	Sealed in a dry environment, store in freezer	[9]

Crystallographic studies reveal that in the solid state, molecules of **Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate** form inversion dimers through intermolecular N—H···N hydrogen bonds.[6] These dimers are further linked by weak C—H···O interactions. [6]

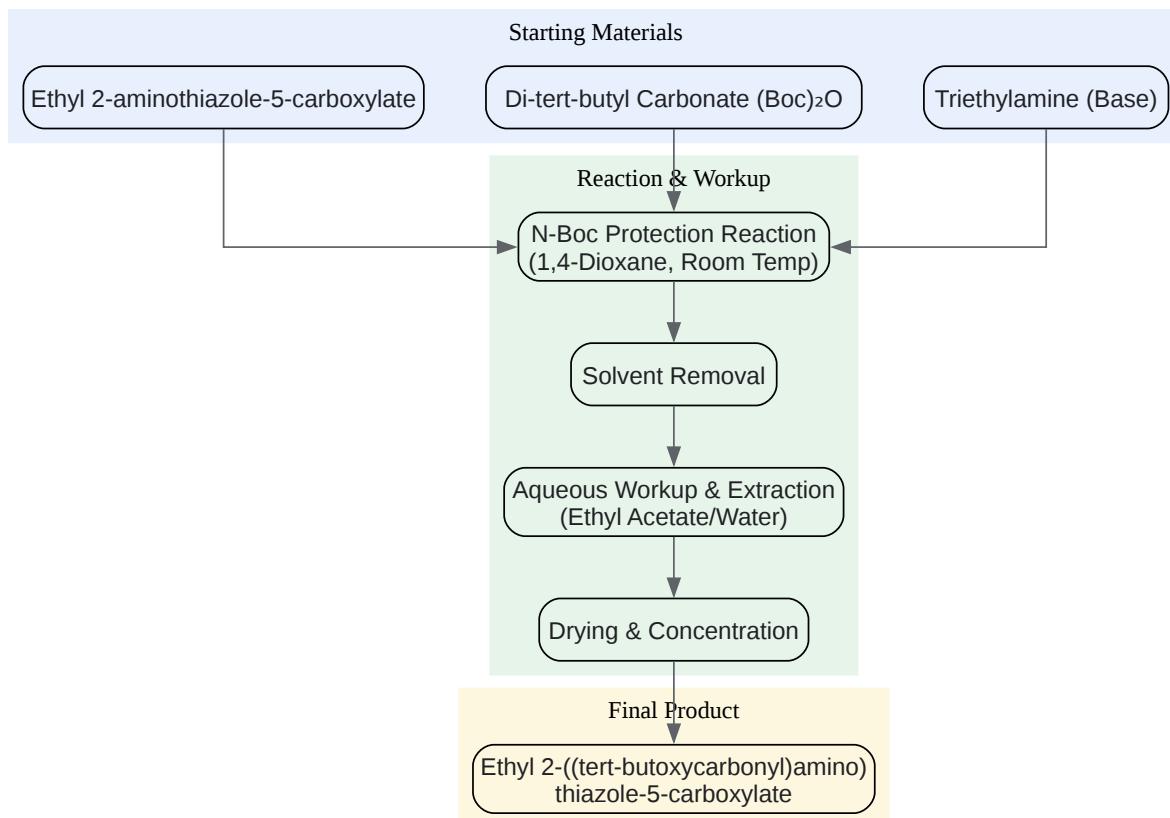
Synthesis and Purification Protocol

The most common and efficient synthesis involves the N-Boc protection of Ethyl 2-aminothiazole-5-carboxylate. The Boc group is introduced using di-tert-butyl carbonate (Boc₂O) in the presence of a non-nucleophilic base.

Experimental Protocol: Synthesis

- **Dissolution:** Dissolve Ethyl 2-aminothiazole-5-carboxylate (1 equivalent) in a suitable aprotic solvent such as 1,4-dioxane or tetrahydrofuran (THF).[6]
- **Base Addition:** Add a tertiary amine base, such as triethylamine (Et₃N) (approximately 1.5 equivalents), to the solution. The base acts as a proton scavenger, deprotonating the amino group to enhance its nucleophilicity.
- **Boc Anhydride Addition:** Add di-tert-butyl carbonate (Boc₂O) (approximately 1.1 equivalents) to the reaction mixture.[6]

- Reaction: Stir the mixture at room temperature for 6-12 hours.[6] Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
- Workup & Extraction:
 - Remove the solvent under reduced pressure.[6]
 - Add water to the residue, followed by ethyl acetate for extraction.[6]
 - Separate the organic layer and wash sequentially with water and brine.[6]
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.[6]
- Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to achieve high purity, typically yielding over 80%. [1]



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Caption: Synthesis workflow for **Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate**.

Chemical Reactivity and Applications in Drug Discovery

The true value of this compound lies in its predictable and versatile reactivity, which allows it to serve as a central hub for generating diverse and complex bioactive molecules.[\[1\]](#) The Boc-protected amine and the ethyl ester are orthogonal functional groups that can be selectively manipulated.

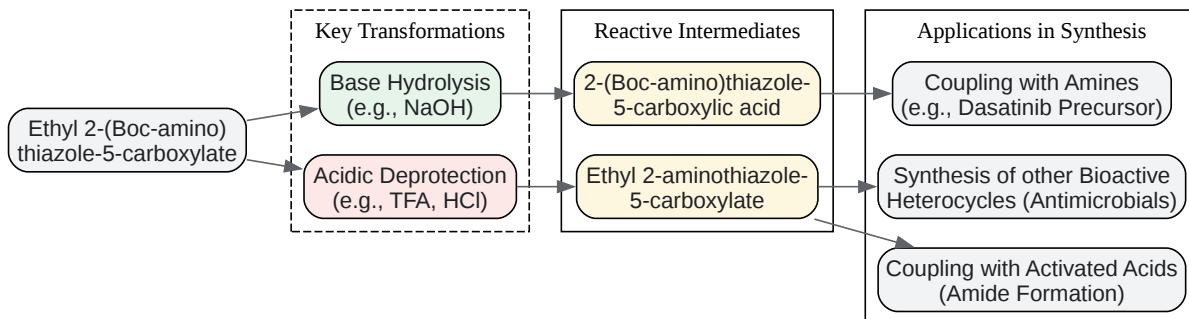
Core Synthetic Transformations

- **Boc Deprotection:** The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[\[1\]](#) This unmasks the primary amine, making it available for subsequent coupling reactions.
- **Ester Hydrolysis:** The ethyl ester can be saponified using a base like sodium hydroxide (NaOH) to yield the corresponding carboxylic acid.[\[3\]](#)[\[10\]](#) This acid can then be activated (e.g., as an acyl chloride) for amide bond formation.
- **Amide Coupling:** Following either Boc deprotection or ester hydrolysis, the resulting functional group can be coupled with other molecules. This is the cornerstone of its use in building larger drug scaffolds. For instance, the deprotected amine can react with an activated carboxylic acid, or the synthesized carboxylic acid can be coupled with another amine.

Pivotal Role in Dasatinib Synthesis

Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate is a well-documented starting material for the synthesis of Dasatinib, a multi-targeted kinase inhibitor used in cancer therapy.[\[3\]](#)[\[4\]](#)[\[10\]](#)[\[11\]](#) The synthesis leverages the key transformations described above:

- Step 1: The ethyl ester is hydrolyzed to the carboxylic acid.
- Step 2: The carboxylic acid is activated and coupled with 2-chloro-6-methylaniline to form an amide bond.[\[10\]](#)
- Step 3: The Boc group is removed to reveal the 2-amino group.
- Step 4: This amino group is then coupled with a substituted pyrimidine fragment to complete the core structure of Dasatinib.

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Caption: Reactivity pathways of the title compound in drug development.

Beyond kinase inhibitors, this scaffold is also utilized in the synthesis of other heterocyclic compounds with potential antimicrobial or antiviral activities.[1][12]

Safety and Handling

As with any laboratory chemical, proper handling is essential. **Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate** is considered harmful if swallowed.[13] Standard laboratory safety protocols should be strictly followed.

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14]
- Handling: Use only in a well-ventilated area or outdoors. Avoid breathing dust, fumes, or vapors.[9][14] Wash hands and any exposed skin thoroughly after handling.[14] Do not eat, drink, or smoke when using this product.[14]
- Fire Safety: In case of fire, thermal decomposition can release irritating gases and vapors, including oxides of nitrogen, carbon, and sulfur.[13] Use water spray, carbon dioxide, dry chemical, or alcohol-resistant foam for extinguishing.[13]

- Disposal: Dispose of contents and container to an approved waste disposal plant according to local regulations.

Conclusion

Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its well-defined structure, predictable reactivity, and proven track record as a key intermediate in the synthesis of high-value pharmaceuticals like Dasatinib underscore its importance.^{[1][5]} The stability afforded by the Boc group, combined with the synthetic versatility of the ester and thiazole core, ensures its continued and widespread application in the ongoing quest for novel therapeutics.

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